molecular formula C11H10F3N5O2 B2452287 N-(Cyanomethyl)-2-[[4-(trifluoromethyl)pyridin-2-yl]carbamoylamino]acetamide CAS No. 2418681-45-3

N-(Cyanomethyl)-2-[[4-(trifluoromethyl)pyridin-2-yl]carbamoylamino]acetamide

カタログ番号 B2452287
CAS番号: 2418681-45-3
分子量: 301.229
InChIキー: CABXFZHELZOAHD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(Cyanomethyl)-2-[[4-(trifluoromethyl)pyridin-2-yl]carbamoylamino]acetamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies as a potential treatment for various types of cancer, including lymphoma and leukemia.

作用機序

TAK-659 works by inhibiting the activity of BTK, which is a crucial enzyme involved in the signaling pathways that promote cancer cell survival and proliferation. BTK is a member of the Tec family of non-receptor tyrosine kinases and plays a critical role in B-cell receptor (BCR) signaling. Inhibition of BTK by TAK-659 leads to the disruption of BCR signaling, which ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical studies. In animal models of lymphoma and leukemia, TAK-659 has been shown to inhibit tumor growth and induce apoptosis in cancer cells. TAK-659 has also been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.

実験室実験の利点と制限

One of the main advantages of TAK-659 is its potent inhibitory activity against BTK, which makes it a promising candidate for cancer treatment. TAK-659 has also been shown to have a favorable safety profile in preclinical studies. However, one limitation of TAK-659 is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration schedule for TAK-659 in clinical trials.

将来の方向性

There are several potential future directions for the development of TAK-659 as a cancer treatment. One area of focus is the development of combination therapies that target multiple signaling pathways involved in cancer cell survival and proliferation. Another area of focus is the development of novel formulations of TAK-659 that improve its solubility and bioavailability. Additionally, further studies are needed to determine the efficacy of TAK-659 in clinical trials and its potential as a treatment for other types of cancer.

合成法

The synthesis of TAK-659 involves a multistep process that starts with the reaction of 4-(trifluoromethyl)pyridine-2-amine with ethyl chloroacetate to form ethyl 4-(trifluoromethyl)pyridin-2-ylacetate. This intermediate is then reacted with cyanomethyl magnesium bromide to form the corresponding cyanomethyl ketone. The final step involves the reaction of the cyanomethyl ketone with N-(tert-butoxycarbonyl)glycine to form TAK-659.

科学的研究の応用

TAK-659 has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that TAK-659 is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the survival and proliferation of cancer cells. TAK-659 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of lymphoma and leukemia.

特性

IUPAC Name

N-(cyanomethyl)-2-[[4-(trifluoromethyl)pyridin-2-yl]carbamoylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5O2/c12-11(13,14)7-1-3-16-8(5-7)19-10(21)18-6-9(20)17-4-2-15/h1,3,5H,4,6H2,(H,17,20)(H2,16,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABXFZHELZOAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)NC(=O)NCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-2-[[4-(trifluoromethyl)pyridin-2-yl]carbamoylamino]acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。